DAAO Inhibitory Activity: 1H-Indazol-3-ol Derivatives Achieve Nanomolar Potency Compared to Micromolar Isatin Derivatives
1H-Indazol-3-ol derivatives were identified as nanomolar DAAO inhibitors, representing a substantial potency improvement over the micromolar isatin derivatives from which the scaffold was evolved [1]. The core 1H-indazol-3-ol scaffold provides a structural platform distinct from isatin, enabling access to nanomolar potency ranges (IC50 < 1 μM for optimized derivatives), whereas the parent isatin series demonstrated only micromolar-level DAAO inhibition [1]. This class transition from isatin to 1H-indazol-3-ol was informed by pharmacophore and SAR analysis, confirming that the [6+5] heterocyclic architecture of 1H-indazol-3-ol is a critical determinant of enhanced target engagement [1].
| Evidence Dimension | D-Amino Acid Oxidase (DAAO) Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | Nanomolar-range IC50 for optimized 1H-indazol-3-ol derivatives |
| Comparator Or Baseline | Isatin derivatives: micromolar-range DAAO inhibition |
| Quantified Difference | ≥1000-fold improvement in potency (nanomolar vs. micromolar) |
| Conditions | In vitro DAAO enzymatic assays; pharmacophore and SAR-guided scaffold hopping study |
Why This Matters
Procurement of 1H-indazol-3-ol as a starting scaffold enables SAR campaigns targeting nanomolar DAAO inhibition, a potency tier inaccessible from the isatin class without scaffold replacement.
- [1] Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. Bioorganic & Medicinal Chemistry, 2018, 26(8), 1939-1948. View Source
